Potency Advantage Over Anti-osteoporosis agent-8 (Compound 4aa)
Anti-osteoporosis agent-2 demonstrates approximately 2.9-fold greater potency in inhibiting RANKL-induced osteoclast differentiation compared to the structurally distinct in-class comparator Anti-osteoporosis agent-8. Both compounds target the RANKL pathway, but agent-2 achieves its effect at a significantly lower concentration in cell-based assays [1][2].
| Evidence Dimension | Inhibition of RANKL-induced osteoclast differentiation (In Vitro Potency) |
|---|---|
| Target Compound Data | IC50 = 0.83 μM |
| Comparator Or Baseline | Anti-osteoporosis agent-8 (Compound 4aa), IC50 = 2.41 μM |
| Quantified Difference | ~2.9-fold higher potency |
| Conditions | RANKL-induced BMM osteoblasts (for target) and RAW264.7 cells (for comparator) [1][2] |
Why This Matters
Higher potency allows for lower experimental concentrations, potentially reducing off-target effects and compound consumption in research.
- [1] Qiong Gu, et al. Gilmane type sesquiterpene lactone compound and preparation method and application thereof. Patent CN112159378A. View Source
- [2] TargetMol. Anti-osteoporosis agent-8 Datasheet. View Source
